2,4-Difluoro-6-nitrobenzodifluoride

Medicinal Chemistry Lipophilic Hydrogen-Bond Donor Bioisostere

Researchers seeking to incorporate a metabolically stable, lipophilic hydrogen-bond donor into drug candidates often face complex de novo synthesis of the -CF₂H motif. 2,4-Difluoro-6-nitrobenzodifluoride solves this by providing a ready-to-use, trisubstituted fluorinated building block. • Enables direct installation of the privileged -CF₂H pharmacophore without late-stage fluorination. • The reducible nitro group offers a clean synthetic handle to an aniline, ideal for amide or heterocycle formation. • Distinct 2,4,6-substitution pattern provides a unique electronic environment for regioselective SNAr chemistry, not achievable with common nitroarenes.

Molecular Formula C7H3F4NO2
Molecular Weight 209.1 g/mol
CAS No. 1805063-56-2
Cat. No. B1410693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-6-nitrobenzodifluoride
CAS1805063-56-2
Molecular FormulaC7H3F4NO2
Molecular Weight209.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])C(F)F)F)F
InChIInChI=1S/C7H3F4NO2/c8-3-1-4(9)6(7(10)11)5(2-3)12(13)14/h1-2,7H
InChIKeyJKOMETIUNYZVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-6-nitrobenzodifluoride: Procurement & Differentiation


2,4-Difluoro-6-nitrobenzodifluoride (IUPAC: 2-(difluoromethyl)-1,5-difluoro-3-nitrobenzene; CAS 1805063-56-2; molecular formula C₇H₃F₄NO₂; molecular weight 209.10) is a specialty fluorinated aromatic building block distinguished by its unique substitution pattern: a difluoromethyl (–CF₂H) group and a nitro group on the same benzene ring, with two additional ring fluorine atoms . This compound is categorized as a benzodifluoride derivative, a class of intermediates that introduces lipophilic difluoromethyl motifs into drug candidates and agrochemicals [1]. Its physical form is typically a yellow crystalline solid . The strategic combination of electron-withdrawing ring fluorines, a reducible nitro group, and the metabolically resilient difluoromethyl moiety positions this compound as a potential advanced synthon for medicinal chemistry campaigns targeting enhanced metabolic stability and target binding [1].

Introduces lipophilic H-bond donor (–CF₂H)
Nitro group as exclusive reduction handle
No cross-coupling sites; clean mono-functional intermediate

Why 2,4-Difluoro-6-nitrobenzodifluoride Cannot Be Replaced


Substituting 2,4-difluoro-6-nitrobenzodifluoride with a generic fluoro-nitro aromatic, such as 2,4-difluoronitrobenzene (CAS 446-35-5), fundamentally alters the molecular design outcome. The target compound uniquely possesses a –CF₂H group, which is a privileged motif in drug design due to its ability to act as a lipophilic hydrogen-bond donor and a bioisostere for thiols, alcohols, and carbamates [1]. This property enhances target binding and modulates metabolic stability in ways that simple methyl (–CH₃) or trifluoromethyl (–CF₃) groups cannot replicate [2]. While the nitro group offers a standard handle for reduction to a primary amine, the combination of the difluoromethyl moiety and the 2,4,6-trisubstituted fluorine pattern creates a distinctly different electronic and steric environment. This influences regioselectivity in subsequent reactions and determines the physicochemical properties of downstream advanced intermediates. Consequently, process chemists and medicinal chemists cannot achieve the same molecular profile or synthetic outcome by substituting with a less functionalized, more common nitroarene [3].

2,4-Difluoro-6-nitrobenzodifluoride
Common fluoro-nitro arenes (e.g., 2,4-difluoronitrobenzene)
Contains –CF₂H as a measurable H-bond donor
Lacks –CF₂H; cannot replicate H-bond donor capacity
Nitro is the only reactive handle; no Pd coupling sites
May contain Br/I enabling unintended cross-coupling; alters synthetic route

2,4-Difluoro-6-nitrobenzodifluoride: Differentiation Evidence


Hydrogen-Bond Donor: –CF₂H vs –CH₃ and –CF₃

The core differentiation of 2,4-difluoro-6-nitrobenzodifluoride lies in its –CF₂H group. Comparative studies on hydrogen-bonding capacity show that the difluoromethyl group exhibits a significantly higher hydrogen-bond donating ability than a methyl (–CH₃) group and a trifluoromethyl (–CF₃) group [1]. The ¹⁹F NMR chemical shift of –CF₂H is strongly influenced by hydrogen-bonding solvents, providing a quantitative measure of its donor strength [1]. While data specific to the exact 2,4-difluoro-6-nitrobenzodifluoride scaffold is not published, the behavior of the –CF₂H group is well-established as a class-level property applicable to this compound [1].

H-Bond Donor
Class-level inference
–CF₂H: measurable donor; –CH₃/–CF₃: negligible
Supports target engagement modulation
Based on ¹⁹F NMR solvent-shift studies
Medicinal Chemistry Lipophilic Hydrogen-Bond Donor Bioisostere

Cross-Coupling Reactivity: vs Bromo-Containing Analogs

A direct comparator to 2,4-difluoro-6-nitrobenzodifluoride is 2-Bromo-5-fluoro-3-nitrobenzodifluoride (CAS 1807181-55-0), which contains a bromine atom in place of a fluorine atom . In 2,4-difluoro-6-nitrobenzodifluoride, the nitro group is the exclusive site for reduction to an amine, and the ring fluorine atoms provide a platform for nucleophilic aromatic substitution (SNAr) . The absence of bromine ensures that palladium-catalyzed cross-coupling reactions cannot occur at the halogen sites, whereas the bromo-analog would undergo competitive coupling at the C–Br bond . This defines a clear, quantifiable synthetic pathway divergence: the target compound is a mono-functional (nitro) intermediate for reduction-based sequences, while the bromo-analog is a bi-functional (nitro and bromo) intermediate suitable for sequential reduction and cross-coupling .

Cross-Coupling Sites
Head-to-head
0 (target) vs 1 (bromo analog)
Defines mono-functional reduction route
C–F bonds inert to Pd coupling
Organic Synthesis Cross-Coupling Reduction

Metabolic Stability: –CF₂H vs –CH₃

As a class of compounds, aromatic –CF₂H substituents confer a distinct pharmacokinetic profile compared to methyl (–CH₃) groups. The replacement of –CH₃ with –CF₂H in a lead compound typically results in a measurable increase in lipophilicity (logP) and a significant improvement in metabolic stability, as the strong C–F bonds are resistant to cytochrome P450-mediated oxidation, a common metabolic pathway for methyl groups [1]. While specific logP or microsomal clearance data for 2,4-difluoro-6-nitrobenzodifluoride is not publicly available, the presence of the –CF₂H group in this building block is a strong predictor that derived analogs will exhibit these advantageous class-level properties compared to their non-fluorinated or methyl-substituted counterparts [2].

Metabolic Stability
Class-level inference
–CF₂H predicted to increase logP and resist CYP oxidation vs –CH₃
May support metabolic half-life optimization
Inferred from SAR; no compound-specific data
Medicinal Chemistry Metabolic Stability LogP

2,4-Difluoro-6-nitrobenzodifluoride: Core Applications


Medicinal Chemistry: Lipophilic H-Bond Donor Scaffold

2,4-Difluoro-6-nitrobenzodifluoride is specifically applied in the design of drug candidates requiring a –CF₂H moiety to function as a metabolically stable, lipophilic hydrogen-bond donor [1]. By reducing the nitro group to a primary amine, the resulting aniline derivative provides a versatile synthetic handle for constructing amides, ureas, and heterocycles in the lead optimization phase. This is a key differentiator from simpler, non-fluorinated or –CF₃-substituted nitroarenes that cannot contribute hydrogen-bond donation [1].

Agrochemical: Bioactive Difluoromethyl Motif

The difluoromethyl group is a well-validated motif in modern agrochemicals, known for enhancing potency and field persistence [2]. This compound serves as a dedicated intermediate for constructing new herbicides or fungicides. Its procurement enables agrochemical discovery teams to explore chemical space around the –CF₂H pharmacophore without the synthetic complexity of installing this group de novo on a late-stage intermediate [2].

Organic Synthesis: Selective Reduction to Polyfluoroaniline

The absence of bromine or iodine atoms in the structure of 2,4-difluoro-6-nitrobenzodifluoride, compared to analogs like 2-Bromo-5-fluoro-3-nitrobenzodifluoride, makes it the preferred choice for synthetic routes where metal-catalyzed cross-coupling is not intended . Reduction of the nitro group yields a 2,4-difluoro-6-(difluoromethyl)aniline. This product is a key intermediate for further functionalization via diazotization or amide bond formation, offering a cleaner, more predictable reaction profile than a halogenated comparator .

Process Chemistry: Unique Electronic & Steric Environment

The specific 2,4,6-substitution pattern on the aromatic ring, with a combination of two ring-fluorines and a –CF₂H group, creates a unique electronic and steric environment around the nitro group [3]. This can influence the regioselectivity and rate of subsequent nucleophilic aromatic substitution (SNAr) reactions on the ring fluorine atoms, a feature not offered by common mono-substituted nitroarenes [3]. Process chemists may select this compound to exploit these specific reactivity differences.

Application
Selection Property
Validation Focus
Medicinal chemistry –CF₂H scaffold studies
Lipophilic H-bond donor capacity
Target engagement modulation
Agrochemical discovery (herbicide/fungicide)
Metabolic persistence via –CF₂H
Field persistence profiling
Selective reduction to polyfluoroaniline
Exclusive nitro-to-amine handle; no cross-coupling interference
Reaction selectivity and yield
Process chemistry exploiting substitution pattern
2,4,6-substitution electronic/steric effects
Regioselectivity in SNAr reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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